Cas no 1073372-07-2 (2,4-Difluorophenylboronic acid, propanediol cyclic ester)
2,4-Difluorophenylboronic acid, propanediol cyclic ester Chemical and Physical Properties
Names and Identifiers
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- 2-(2,4-Difluorophenyl)-1,3,2-dioxaborinane
- 2,4-DIFLUOROPHENYLBORONIC ACID, PROPANEDIOL CYCLIC ESTER
- 2,4-Difluorophenylboronic acid,propanediol cyclic ester
- MFCD11504975
- 1073372-07-2
- AKOS006325667
- D97412
- DTXSID60674741
- BS-22730
- CS-0175340
- 2,4-Difluorophenylboronic acid, propanediol cyclic ester
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- MDL: MFCD11504975
- Inchi: 1S/C9H9BF2O2/c11-7-2-3-8(9(12)6-7)10-13-4-1-5-14-10/h2-3,6H,1,4-5H2
- InChI Key: AHKNGRYTXDKKDQ-UHFFFAOYSA-N
- SMILES: FC1C=C(C=CC=1B1OCCCO1)F
Computed Properties
- Exact Mass: 198.06600
- Monoisotopic Mass: 198.0663660g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 188
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 18.5Ų
Experimental Properties
- PSA: 18.46000
- LogP: 1.09690
2,4-Difluorophenylboronic acid, propanediol cyclic ester Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2,4-Difluorophenylboronic acid, propanediol cyclic ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019114535-25g |
2-(2,4-Difluorophenyl)-1,3,2-dioxaborinane |
1073372-07-2 | 95% | 25g |
$434.30 | 2023-09-04 | |
| Fluorochem | 210332-1g |
2-(2,4-Difluorophenyl)-1,3,2-dioxaborinane |
1073372-07-2 | 95% | 1g |
£57.00 | 2022-03-01 | |
| Apollo Scientific | PC412373-1g |
2,4-Difluorophenylboronic acid,propanediol cyclic ester |
1073372-07-2 | 98% | 1g |
£54.00 | 2023-09-02 | |
| Apollo Scientific | PC412373-5g |
2,4-Difluorophenylboronic acid,propanediol cyclic ester |
1073372-07-2 | 98% | 5g |
£165.00 | 2023-09-02 | |
| TRC | D450963-100mg |
2,4-Difluorophenylboronic acid, propanediol cyclic ester |
1073372-07-2 | 100mg |
$64.00 | 2023-05-18 | ||
| TRC | D450963-250mg |
2,4-Difluorophenylboronic acid, propanediol cyclic ester |
1073372-07-2 | 250mg |
$69.00 | 2023-05-18 | ||
| TRC | D450963-500mg |
2,4-Difluorophenylboronic acid, propanediol cyclic ester |
1073372-07-2 | 500mg |
$92.00 | 2023-05-18 | ||
| TRC | D450963-1g |
2,4-Difluorophenylboronic acid, propanediol cyclic ester |
1073372-07-2 | 1g |
$133.00 | 2023-05-18 | ||
| Fluorochem | 210332-5g |
2-(2,4-Difluorophenyl)-1,3,2-dioxaborinane |
1073372-07-2 | 95% | 5g |
£225.00 | 2022-03-01 | |
| Chemenu | CM553984-5g |
2-(2,4-Difluorophenyl)-1,3,2-dioxaborinane |
1073372-07-2 | 95%+ | 5g |
$200 | 2022-09-04 |
2,4-Difluorophenylboronic acid, propanediol cyclic ester Suppliers
2,4-Difluorophenylboronic acid, propanediol cyclic ester Related Literature
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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5. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
Additional information on 2,4-Difluorophenylboronic acid, propanediol cyclic ester
2,4-Difluorophenylboronic Acid, Propanediol Cyclic Ester
The compound with CAS No. 1073372-07-2, known as 2,4-Difluorophenylboronic acid, propanediol cyclic ester, is a significant molecule in the field of organic chemistry and materials science. This compound is a derivative of phenylboronic acid, where the phenyl ring is substituted with two fluorine atoms at the 2 and 4 positions. The presence of these fluorine atoms imparts unique electronic and steric properties to the molecule, making it highly versatile for various applications.
Propanediol cyclic ester refers to the cyclic structure formed by the reaction of propanediol with an acid group, creating a five-membered ring. This structure enhances the stability and reactivity of the molecule, making it suitable for use in Suzuki-Miyaura coupling reactions—a widely used method in organic synthesis for forming carbon-carbon bonds. The combination of fluorine substitution and the cyclic ester structure makes this compound a valuable intermediate in the synthesis of complex organic molecules.
Recent studies have highlighted the importance of fluorinated boronic acids in drug discovery and materials development. Fluorine substitution can significantly alter the pharmacokinetic properties of a molecule, such as increasing its lipophilicity and metabolic stability. In the case of 2,4-Difluorophenylboronic acid, these properties make it an ideal candidate for use in medicinal chemistry, particularly in the development of potential drug candidates targeting various therapeutic areas.
Moreover, the cyclic ester structure of this compound has been shown to improve its solubility and bioavailability when incorporated into larger molecular frameworks. This makes it particularly useful in the design of bioactive compounds with enhanced delivery properties. Researchers have also explored its application in polymer synthesis, where its reactivity and stability contribute to the creation of novel materials with tailored properties.
The synthesis of 2,4-Difluorophenylboronic acid, propanediol cyclic ester involves a multi-step process that typically includes fluorination of phenylboronic acid followed by cyclization with propanediol under specific conditions. The optimization of these steps has been a focus of recent studies to improve yield and purity, ensuring that this compound can be produced efficiently on an industrial scale.
In terms of applications, this compound has found utility in cross-coupling reactions beyond just Suzuki-Miyaura coupling. Its ability to undergo various palladium-catalyzed transformations makes it a valuable building block in organic synthesis. Additionally, its fluorinated nature has led to its exploration in imaging agents and sensors due to its unique electronic properties.
From an environmental standpoint, researchers have also investigated the biodegradation and toxicity profiles of fluorinated boronic acids like this one. Understanding their environmental impact is crucial for their sustainable use in industrial applications. Recent findings suggest that while these compounds are generally stable under normal conditions, they can undergo specific degradation pathways under certain environmental conditions.
In conclusion, 2,4-Difluorophenylboronic acid, propanediol cyclic ester (CAS No. 1073372-07-2) is a versatile compound with significant potential in organic synthesis, drug discovery, and materials science. Its unique combination of fluorine substitution and cyclic ester structure provides it with distinctive chemical properties that continue to drive innovative research across multiple disciplines.
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